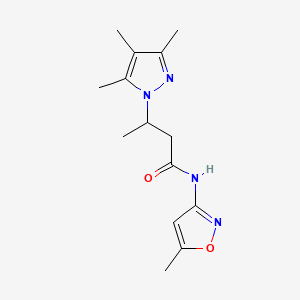![molecular formula C18H20N2O3 B4845710 N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4845710.png)
N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide, also known as AM404, is a synthetic cannabinoid receptor agonist that has gained significant attention in the field of scientific research. This compound was first synthesized in 1993 and has since been studied extensively for its potential therapeutic applications. In
Mécanisme D'action
N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide exerts its effects by acting on the endocannabinoid system. It inhibits the reuptake of anandamide, leading to increased levels of this endocannabinoid in the body. Anandamide binds to cannabinoid receptors in the brain and throughout the body, leading to a variety of physiological effects (4).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain perception, as mentioned earlier. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines (5).
This compound has been shown to have effects on the cardiovascular system as well. It has been shown to reduce blood pressure and heart rate, possibly through its effects on the endocannabinoid system (6).
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined structure, which makes it easy to study using a variety of techniques.
One limitation of using this compound in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in the body. Additionally, its effects may be different in vivo compared to in vitro, which can make it difficult to extrapolate findings to human subjects.
Orientations Futures
There are several areas of future research that could be explored with N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide. One area is its potential use in the treatment of neurodegenerative diseases. More research is needed to determine the optimal dosage and administration route for this application.
Another area of research is the potential use of this compound in the treatment of addiction. It has been shown to reduce the rewarding effects of drugs of abuse, which could make it a promising candidate for the treatment of addiction (7).
Conclusion
This compound, or this compound, is a synthetic cannabinoid receptor agonist that has gained significant attention in the field of scientific research. It has been studied extensively for its potential therapeutic applications, including pain relief and neuroprotection. While there are limitations to using this compound in lab experiments, it remains a promising compound for future research.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a pain reliever. This compound has been shown to inhibit the reuptake of anandamide, an endocannabinoid that is involved in pain modulation. This results in increased levels of anandamide in the body, leading to a reduction in pain perception (2).
This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain (3).
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-7-9-17(10-8-12)23-13(2)18(22)20-16-6-4-5-15(11-16)19-14(3)21/h4-11,13H,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOYWGYYPOJBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4845635.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4845637.png)
![N-ethyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4845639.png)

![2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4845655.png)
![4-({2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4845664.png)
![3-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4845672.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4845677.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4845692.png)
![N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4845694.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B4845717.png)

![ethyl 4-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzoate](/img/structure/B4845727.png)